molecular formula C15H14N2O3S B1445494 贝利诺他胺 CAS No. 1485081-57-9

贝利诺他胺

货号 B1445494
CAS 编号: 1485081-57-9
分子量: 302.4 g/mol
InChI 键: LUVPQDAKKRMIOY-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.

科学研究应用

癌症治疗

贝利诺他胺主要因其抗癌特性而被研究。它抑制HDAC酶,导致癌症细胞的基因表达改变、细胞周期阻滞和凋亡。具体来说,它已在结肠癌中得到研究,但其较差的代谢稳定性限制了其治疗效果。研究人员开发了一种称为铜双贝利诺他胺(Cubisbel)的新型前药,它增强了贝利诺他胺的代谢稳定性。 Cubisbel在体外和离体情况下表现出强大的抗癌活性,使其成为治疗结肠癌的有希望的候选药物 .

外周T细胞淋巴瘤(PTCL)治疗

贝利诺他胺已获得全球批准,用于治疗复发性或难治性PTCL。作为一种泛HDAC抑制剂,它靶向I、II和IV类HDAC酶。 其作用机制涉及表观遗传调控,导致PTCL细胞的细胞周期阻滞和凋亡 .

增强的生物利用度:ZL277

ZL277是贝利诺他胺的前药,已开发出具有改善的生物利用度和疗效。它与贝利诺他胺类似,是一种泛HDAC抑制剂。 研究已经调查了它的代谢和药代动力学,证明了它作为一种靶向HDAC的药物的潜力 .

作用机制

Target of Action

Belinostat Amide primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They alter acetylation levels of histone and non-histone proteins, thereby regulating multiple cellular processes and contributing to cancer cell proliferation and survival .

Mode of Action

Belinostat Amide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .

Biochemical Pathways

The inhibition of HDAC by Belinostat Amide affects numerous signaling and metabolic pathways . The genes downregulated by Belinostat Amide are potentially controlled by VEGFA, ERBB2, and DUSP2 master regulators . These changes can lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .

Pharmacokinetics

Belinostat Amide undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form various metabolites . The in vitro half-life of Belinostat Amide is significantly longer than that of Belinostat , indicating that metabolism is the primary route of elimination . The majority of the drug is excreted renally as Belinostat Amide metabolites .

Result of Action

The action of Belinostat Amide results in significant reduction in cancer cell growth mediated through HDAC inhibition and apoptosis induction . It also leads to a significant reduction in cell viability and downregulation of stem cell and proliferation markers . In vitro, Belinostat Amide caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes , and ultimately induced cell cycle arrest, inhibition of angiogenesis, and/or apoptosis of some transformed cells .

Action Environment

The action, efficacy, and stability of Belinostat Amide can be influenced by environmental factors. This suggests that the efficacy of clinically used HDAC inhibitors in patients with colon cancer might be improved by complexation of HDAC inhibitors to a metal ion .

生化分析

Biochemical Properties

Belinostat amide plays a crucial role in biochemical reactions by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn affects gene expression. Belinostat amide interacts with several enzymes, including histone deacetylases, and proteins involved in chromatin remodeling. The nature of these interactions is primarily inhibitory, as belinostat amide prevents the removal of acetyl groups from lysine residues on histones and non-histone proteins .

Cellular Effects

Belinostat amide exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. These effects are mediated through the accumulation of acetylated histones, which leads to increased expression of tumor-suppressor genes and other regulatory proteins. Additionally, belinostat amide impacts cell signaling pathways, gene expression, and cellular metabolism by altering the acetylation status of key proteins .

Molecular Mechanism

The molecular mechanism of action of belinostat amide involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression. Belinostat amide also affects the expression of tumor-suppressor genes and other regulatory proteins, contributing to its therapeutic effects. The compound’s ability to induce cell cycle arrest and apoptosis is a direct consequence of its impact on histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of belinostat amide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain circumstances. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with belinostat amide demonstrating sustained activity in inducing cell cycle arrest and apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of belinostat amide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity. At higher doses, belinostat amide can cause adverse effects, including hematologic toxicity and organ damage. Threshold effects have been observed, with a clear dose-response relationship evident in preclinical studies .

Metabolic Pathways

Belinostat amide is primarily metabolized by hepatic enzymes, including UGT1A1, CYP2A6, CYP2C9, and CYP3A4. These enzymes convert belinostat amide into its metabolites, including belinostat glucuronide, belinostat acid, and other minor metabolites. The metabolic pathways involve glucuronidation, oxidation, and hydrolysis, which play a role in the compound’s clearance from the body .

Transport and Distribution

Within cells and tissues, belinostat amide is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, which facilitate its movement across cellular membranes and its distribution to target sites. Belinostat amide’s transport and distribution are critical for its therapeutic efficacy and its ability to reach and affect tumor cells .

Subcellular Localization

Belinostat amide is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and chromatin structure. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to effectively inhibit their activity. Post-translational modifications and targeting signals may also play a role in directing belinostat amide to specific compartments within the cell .

属性

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPQDAKKRMIOY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1485081-57-9
Record name Belinostat amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELINOSTAT AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat amide
Reactant of Route 2
Reactant of Route 2
Belinostat amide
Reactant of Route 3
Reactant of Route 3
Belinostat amide
Reactant of Route 4
Belinostat amide
Reactant of Route 5
Reactant of Route 5
Belinostat amide
Reactant of Route 6
Reactant of Route 6
Belinostat amide

Q & A

Q1: How is belinostat amide formed in the body?

A1: Belinostat amide is a Phase I metabolite of belinostat, formed primarily via reduction of the hydroxamic acid moiety in belinostat. [, , ] This metabolic transformation has been observed both in vitro using rat liver microsomes [] and in vivo in preclinical models and humans. [, ]

Q2: What is known about the excretion of belinostat amide?

A2: Studies using radiolabeled belinostat in humans indicate that renal elimination is the primary route of excretion for belinostat and its metabolites. [] While belinostat glucuronide was the major metabolite found in urine, belinostat amide was identified as the most abundant metabolite in feces, accounting for 6% of the administered radioactive dose. [] This suggests that while primarily renally cleared, a small portion of belinostat amide might be excreted through the biliary route.

Q3: Are there analytical methods available to detect and quantify belinostat amide in biological samples?

A3: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of belinostat and its metabolites, including belinostat amide, in various biological matrices, including plasma. [, ] These methods offer the sensitivity and selectivity required for pharmacokinetic and metabolism studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。